2-[2-(3-Aminophenyl)ethyl]benzoic acid
Description
Properties
CAS No. |
15196-54-0 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-[2-(3-aminophenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C15H15NO2/c16-13-6-3-4-11(10-13)8-9-12-5-1-2-7-14(12)15(17)18/h1-7,10H,8-9,16H2,(H,17,18) |
InChI Key |
SUNCGMNSSLAWPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC(=CC=C2)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Aminophenyl)ethyl]benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-nitrophenylethylamine with benzoic acid under acidic conditions, followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Aminophenyl)ethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[2-(3-Aminophenyl)ethyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[2-(3-Aminophenyl)ethyl]benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, further modulating biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related benzoic acid derivatives, highlighting substituent variations and their implications:
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